molecular formula C17H18ClN5O2 B2943255 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride CAS No. 2418593-73-2

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride

Cat. No. B2943255
CAS RN: 2418593-73-2
M. Wt: 359.81
InChI Key: HWNKJHRNBIPNKB-VNYZMKMESA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H18ClN5O2 and its molecular weight is 359.81. The purity is usually 95%.
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Scientific Research Applications

Enaminones as Building Blocks for Antitumor and Antimicrobial Activities

Enaminones have been utilized as key intermediates in the synthesis of various compounds, including substituted pyrazoles, which show potential for antitumor and antimicrobial activities. These compounds were synthesized and demonstrated inhibition effects comparable to standard treatments in human breast and liver carcinoma cell lines. This suggests the potential of similar compounds in cancer research and as antimicrobial agents (S. Riyadh, 2011).

Synthesis of Novel Pyrazolopyrimidines as Anticancer Agents

Another study involved the synthesis of novel pyrazolopyrimidine derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for their cytotoxic effects against various cancer cell lines, indicating their relevance in cancer research and therapy development (A. Rahmouni et al., 2016).

CGRP Receptor Antagonist Synthesis

Research has also explored the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists. A convergent, stereoselective, and economical synthesis approach was developed for these compounds, highlighting their significance in medical chemistry, especially in the context of migraine treatment and cardiovascular diseases (Reginald O. Cann et al., 2012).

Synthesis of Oxazoles with Potential Pharmaceutical Applications

Efficient synthesis methods for 2-phenyl-4,5-substituted oxazoles were reported, underscoring the importance of these compounds in pharmaceutical research. The synthesized oxazoles, with various functionalizations, could have applications in drug development due to their structural relevance to biologically active molecules (S. Vijay Kumar et al., 2012).

Antiavian Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives were synthesized, demonstrating significant antiavian influenza virus activity. This research highlights the potential of such compounds in the development of antiviral drugs, particularly against the H5N1 strain (A. Hebishy et al., 2020).

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2.ClH/c1-22-9-11(8-19-22)13-7-15(24-21-13)17(23)20-14-6-10-4-2-3-5-12(10)16(14)18;/h2-5,7-9,14,16H,6,18H2,1H3,(H,20,23);1H/t14-,16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNKJHRNBIPNKB-VNYZMKMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=C2)C(=O)NC3CC4=CC=CC=C4C3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NOC(=C2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride

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